
2-ピリミジン-イルプロピン-1-オール
説明
“3-(Pyrimidin-2-yl)prop-2-yn-1-ol” is an organic compound . It is the simplest stable alcohol containing an alkyne functional group .
Molecular Structure Analysis
The molecular structure of “3-(Pyrimidin-2-yl)prop-2-yn-1-ol” includes a pyrimidin-2-yl group attached to a prop-2-yn-1-ol group . The exact molecular weight is 134.14 .Physical And Chemical Properties Analysis
“3-(Pyrimidin-2-yl)prop-2-yn-1-ol” is a powder at room temperature . It has a molecular weight of 134.14 .科学的研究の応用
医薬品: 抗癌剤合成
この化合物は、抗癌剤の合成における潜在的な用途が研究されています。 例えば、この化合物は、化学療法薬の開発に不可欠な有糸分裂キネシンの阻害剤の合成に使用できます 。これらの阻害剤は、有糸分裂プロセスを阻害することにより、癌細胞の増殖を阻止できます。
材料科学: 光増感剤合成
この化合物は光増感剤として作用できるため、材料科学において価値があります。 この化合物は、光誘起反応を起こす材料の開発に使用でき、環境刺激に応答する自己洗浄表面やコーティングの製造に役立ちます .
薬理学: 抗線維化作用
この化合物は、特に抗線維化作用において、薬理学的研究において有望な結果を示しています。 「2-ピリミジン-イルプロピン-1-オール」のいくつかの誘導体は、特定の細胞株において既存の薬物よりも優れた活性を示しており、線維症疾患の治療の可能性を示唆しています .
Safety and Hazards
生化学分析
Biochemical Properties
3-(Pyrimidin-2-yl)prop-2-yn-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as bis-triphenylphosphine-palladium (II) chloride and copper (I) iodide during its synthesis . These interactions are crucial for the formation of the compound and its subsequent biochemical activities. Additionally, 3-(Pyrimidin-2-yl)prop-2-yn-1-ol may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to alterations in cellular signaling, impacting processes such as cell growth and differentiation . Furthermore, 3-(Pyrimidin-2-yl)prop-2-yn-1-ol may affect gene expression by modulating transcription factors or other regulatory proteins, thereby influencing cellular functions.
Molecular Mechanism
At the molecular level, 3-(Pyrimidin-2-yl)prop-2-yn-1-ol exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Additionally, the compound may influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations . Additionally, high doses of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol may result in toxicity, affecting the overall health of the animal models.
Metabolic Pathways
3-(Pyrimidin-2-yl)prop-2-yn-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Understanding the metabolic pathways of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is crucial for elucidating its role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
3-pyrimidin-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFCZIYPKOIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-08-5 | |
| Record name | 3-(pyrimidin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


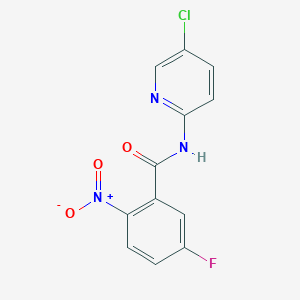

![4-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B1646379.png)
![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)
![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)

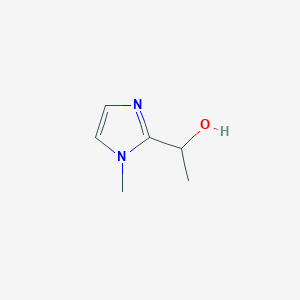

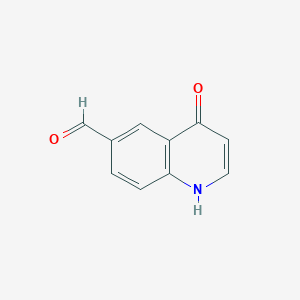

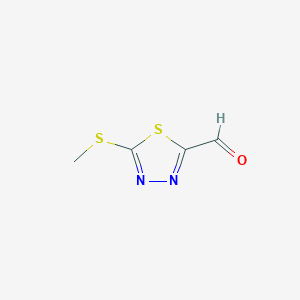
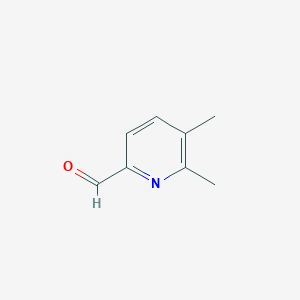
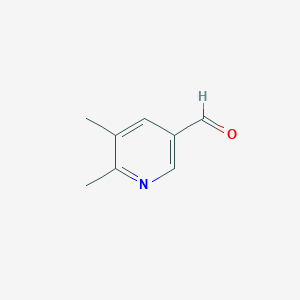
![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)
